(6Z)-6-({3-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE
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Overview
Description
The compound “(6Z)-6-({3-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE” is a synthetic organic molecule that belongs to the class of thiadiazolo[3,2-a]pyrimidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(6Z)-6-({3-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE” typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the thiadiazole ring.
- Introduction of the pyrimidinone moiety.
- Functionalization with ethoxy, fluorobenzyl, and other substituents.
Industrial Production Methods
Industrial production of such compounds may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Scale-up processes may also involve continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of imine or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products depend on the specific reactions and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, it may serve as a probe to study enzyme interactions or cellular pathways.
Medicine
Industry
In the industrial sector, it may be used in the synthesis of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition or activation of these targets, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- (6Z)-6-{3-ethoxy-4-[(2-chlorobenzyl)oxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- (6Z)-6-{3-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Uniqueness
The unique combination of ethoxy, fluorobenzyl, and other substituents in the compound provides distinct chemical and biological properties, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C24H23FN4O3S |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
(6Z)-6-[[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C24H23FN4O3S/c1-3-7-21-28-29-22(26)17(23(30)27-24(29)33-21)12-15-10-11-19(20(13-15)31-4-2)32-14-16-8-5-6-9-18(16)25/h5-6,8-13,26H,3-4,7,14H2,1-2H3/b17-12-,26-22? |
InChI Key |
DWYIQDSGJGBCIN-HACRSSKKSA-N |
Isomeric SMILES |
CCCC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OCC4=CC=CC=C4F)OCC)/C(=O)N=C2S1 |
SMILES |
CCCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCC4=CC=CC=C4F)OCC)C(=O)N=C2S1 |
Canonical SMILES |
CCCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCC4=CC=CC=C4F)OCC)C(=O)N=C2S1 |
Origin of Product |
United States |
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